((Benzyloxy)carbonyl)-D-valyl-L-leucine is a synthetic compound classified as a peptide derivative. It features a benzyloxycarbonyl protecting group attached to the D-valine amino acid, which is linked to L-leucine. This unique structure combines both D- and L-amino acids, making it significant for studies in peptide synthesis and biological activity. The compound is primarily used in research settings, particularly in the development of peptide-based therapeutics and in understanding protein interactions.
The synthesis of ((Benzyloxy)carbonyl)-D-valyl-L-leucine typically involves several steps, including:
Technical details regarding the conditions for each step (temperature, solvent choice, and reaction times) are critical for optimizing yields and purity .
((Benzyloxy)carbonyl)-D-valyl-L-leucine has a complex molecular structure characterized by:
The structural formula can be represented as follows:
This highlights the compound's complexity and potential for varied interactions in biological systems .
The chemical reactivity of ((Benzyloxy)carbonyl)-D-valyl-L-leucine primarily involves:
These reactions are fundamental to its applications in peptide synthesis and medicinal chemistry .
The mechanism of action for ((Benzyloxy)carbonyl)-D-valyl-L-leucine involves its interactions with various biological targets, including enzymes and receptors. The compound may modulate biological pathways by:
Understanding these interactions is vital for exploring its potential therapeutic applications .
Relevant data on enthalpy changes and other thermodynamic properties may be necessary for specific applications but are not extensively documented in available literature .
((Benzyloxy)carbonyl)-D-valyl-L-leucine has several significant applications in scientific research:
Research continues into its efficacy and safety profiles for various therapeutic uses, highlighting its importance in pharmaceutical chemistry .
Peptide bond formation between D-valine and L-leucine residues requires precise stereocontrol to prevent epimerization. Common coupling reagents include:
Table 1: Coupling Reagent Performance for D-Val-L-Leu Junction
Reagent | Reaction Time | Yield (%) | Epimerization Risk |
---|---|---|---|
DCC | 12-24 h | 70-80 | Moderate |
HATU/DIEA | 0.5-2 h | 92-98 | Low |
Mixed Anhydride | 1-3 h | 85-90 | Controlled at -20°C |
Mechanistic studies confirm that HATU’s hexafluorophosphate anion stabilizes the transition state, preserving D-valine chirality during nucleophilic attack by L-leucine’s amine [9] [10].
The Cbz group serves as a steric and electronic modulator in peptide assembly:
Synthetic Application: Cbz-D-Val-L-Leu-OBzl synthesis proceeds via HATU-mediated coupling in DMF, achieving 94% yield without detectable L/D-valine conversion [10].
Solution-Phase Synthesis
Solid-Phase Synthesis (SPS)
Table 2: Solution-Phase vs. Solid-Phase Synthesis Efficiency
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale Flexibility | Multi-gram | Milligram |
Purification | Crystallization/Chromatography per step | On-resin washes |
Typical Yield (Dipeptide) | 85-92% | 76-84% |
Racemization Risk | Low (controlled stoichiometry) | Moderate (repetitive base exposure) |
Racemization at D-valine’s α-stereocenter is mitigated through:
Critical Finding: Pre-activation of Cbz-D-Val-OH with HATU/DIEA (2 min) before adding H-L-Leu-OR reduces epimerization to 0.5% [10].
Cbz-D-valyl-L-leucine serves as a precursor for diverse analogs:
Limitations: Strong oxidants (e.g., CrO₃) degrade leucine’s aliphatic side chain, while nucleophiles (e.g., NH₃) may displace valine’s activated ester [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: